molecular formula C3H7N2O5P-2 B021191 1-(N-Methyl-N-nitrosoamino)ethyl phosphate CAS No. 105514-32-7

1-(N-Methyl-N-nitrosoamino)ethyl phosphate

Cat. No. B021191
CAS RN: 105514-32-7
M. Wt: 184.09 g/mol
InChI Key: RAHRGNXSRYXRLP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N-Methyl-N-nitrosoamino)ethyl phosphate, also known as MNAEP, is a chemical compound that has been extensively studied for its potential use in scientific research. MNAEP is a nitrosamine derivative of ethyl phosphate, which is commonly used as a solvent and a flame retardant. MNAEP has been found to have unique properties that make it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

1-(N-Methyl-N-nitrosoamino)ethyl phosphate is known to induce DNA damage through the formation of DNA adducts. These adducts can lead to mutations and other genetic abnormalities, which can contribute to the development of cancer. 1-(N-Methyl-N-nitrosoamino)ethyl phosphate has also been shown to inhibit DNA repair mechanisms, further increasing the risk of DNA damage.
Biochemical and Physiological Effects
1-(N-Methyl-N-nitrosoamino)ethyl phosphate has been found to have a variety of biochemical and physiological effects, including the induction of oxidative stress and the inhibition of cellular respiration. 1-(N-Methyl-N-nitrosoamino)ethyl phosphate has also been shown to increase the production of reactive oxygen species, which can lead to cellular damage and contribute to the development of cancer.

Advantages and Limitations for Lab Experiments

1-(N-Methyl-N-nitrosoamino)ethyl phosphate has several advantages for use in lab experiments, including its ability to induce DNA damage and its unique chemical properties. However, 1-(N-Methyl-N-nitrosoamino)ethyl phosphate also has limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research involving 1-(N-Methyl-N-nitrosoamino)ethyl phosphate. One area of interest is the study of the mechanisms of nitrosamine toxicity and the development of new treatments for nitrosamine-induced diseases. Another area of interest is the development of new methods for the synthesis and purification of 1-(N-Methyl-N-nitrosoamino)ethyl phosphate, as well as the development of new applications for this compound in scientific research.

Synthesis Methods

1-(N-Methyl-N-nitrosoamino)ethyl phosphate can be synthesized by reacting N-methyl-N-nitrosoamine with ethyl phosphate in the presence of a catalyst. The reaction yields 1-(N-Methyl-N-nitrosoamino)ethyl phosphate as a colorless liquid with a boiling point of 180-182°C.

Scientific Research Applications

1-(N-Methyl-N-nitrosoamino)ethyl phosphate has been used in a variety of scientific research applications, including the study of DNA damage and repair mechanisms, as well as the role of nitrosamines in cancer development. 1-(N-Methyl-N-nitrosoamino)ethyl phosphate has also been used to investigate the effects of nitrosamines on the central nervous system and to study the mechanisms of nitrosamine toxicity.

properties

CAS RN

105514-32-7

Product Name

1-(N-Methyl-N-nitrosoamino)ethyl phosphate

Molecular Formula

C3H7N2O5P-2

Molecular Weight

184.09 g/mol

IUPAC Name

1-[methyl(nitroso)amino]ethyl dihydrogen phosphate

InChI

InChI=1S/C3H9N2O5P/c1-3(5(2)4-6)10-11(7,8)9/h3H,1-2H3,(H2,7,8,9)

InChI Key

RAHRGNXSRYXRLP-UHFFFAOYSA-L

SMILES

CC(N(C)N=O)OP(=O)(O)O

Canonical SMILES

CC(N(C)N=O)OP(=O)(O)O

synonyms

1-(N-methyl-N-nitrosoamino)ethyl phosphate
1-(N-methyl-N-nitrosoamino)ethyl phosphate, dipotassium salt
1-MNEP

Origin of Product

United States

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